An In-depth Technical Guide to the Mechanism of Action of AGL-0182-30
An In-depth Technical Guide to the Mechanism of Action of AGL-0182-30
A Core Component of the Antibody-Drug Conjugate ASP1235 (AGS62P1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
AGL-0182-30 is a potent microtubule-disrupting agent that serves as the cytotoxic payload in the antibody-drug conjugate (ADC) ASP1235 (also known as AGS62P1). This technical guide provides a comprehensive overview of the mechanism of action of AGL-0182-30, detailing its role within the ASP1235 ADC, its molecular interactions, and the resulting cellular consequences. The information is compiled from preclinical and clinical studies to support researchers and professionals in the field of oncology drug development.
ASP1235 was developed to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed in acute myeloid leukemia (AML).[1][2] The ADC comprises a human IgG1 monoclonal antibody targeting FLT3, site-specifically conjugated to AGL-0182-30 via a novel, non-cleavable oxime linker.[3][4] This design intended to deliver the cytotoxic payload directly to FLT3-expressing cancer cells, thereby minimizing systemic toxicity.
The Antibody-Drug Conjugate: ASP1235 (AGS62P1)
The efficacy of AGL-0182-30 is intrinsically linked to its delivery system within the ASP1235 ADC. The ADC's design incorporates three key components:
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The Antibody: A human IgG1 monoclonal antibody that specifically targets the extracellular domain of FLT3.[5]
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The Linker: A non-cleavable oxime linker that connects the antibody to the payload. This type of linker is designed to be stable in circulation and only release the payload after the ADC has been internalized and the antibody component degraded within the lysosome of the target cell.[3][6]
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The Payload (Warhead): AGL-0182-30, a derivative of the potent antimitotic agent monomethyl auristatin F (MMAF).[3]
The mechanism of action of ASP1235, and by extension AGL-0182-30, follows a multi-step process:
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Binding: The anti-FLT3 antibody component of ASP1235 binds to FLT3 on the surface of AML cells.
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Internalization: Upon binding, the ADC-FLT3 complex is internalized by the cell through receptor-mediated endocytosis.[5][7]
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Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, where the antibody is degraded by proteases, releasing the AGL-0182-30 payload attached to the linker and an amino acid residue from the antibody.
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Cytotoxic Effect: The released payload, now active within the cell, exerts its cytotoxic effect by disrupting the microtubule network.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action of AGL-0182-30 is the inhibition of tubulin polymerization.[2][5][7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.
By binding to tubulin, the building block of microtubules, AGL-0182-30 prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[5] This disruption of microtubule dynamics leads to a cascade of cellular events:
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Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5]
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Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
Preclinical and Clinical Data
In Vitro Activity
Preclinical studies have demonstrated the potent in vitro activity of ASP1235, driven by the AGL-0182-30 payload.
| Cell Line | FLT3 Status | IC50 (nM) of AGS62P1 | Reference |
| Various AML cell lines | Not specified | 0.2 - 12 | [8] |
| Cell Line | FLT3 Status | Growth Inhibition by ASP1235 (at 100 µg/mL) | Reference |
| MV4-11 | ITD | High | [3] |
| MOLM-13 | ITD | High | [3] |
| SEM | Wild Type | High | [3] |
| THP-1 | Wild Type | Partial (~60% inhibition) | [3] |
In Vivo Efficacy
Xenograft models using human AML cell lines have been employed to evaluate the in vivo anti-tumor activity of ASP1235.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| THP-1 | ASP1235 (1.5 mg/kg) | 27% | [3] |
| THP-1 | ASP1235 (3 mg/kg) | 38% | [3] |
Clinical Trial Results (NCT02864290)
A Phase 1 clinical trial (NCT02864290) was conducted to evaluate the safety, tolerability, and pharmacokinetics of ASP1235 in patients with relapsed or refractory AML. The study was ultimately terminated due to a lack of efficacy.[9]
| Parameter | Value | Reference |
| Number of Patients | 43 | [2] |
| Composite Complete Remission | 6 patients | [2] |
| Most Common Adverse Events | Elevated liver transaminases, ocular toxicity, muscular weakness | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AGL-0182-30 within the context of the ASP1235 ADC and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of AGL-0182-30 via the ASP1235 ADC.
Caption: Preclinical evaluation workflow for ASP1235/AGL-0182-30.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP1235 in AML cell lines.
Methodology:
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Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13, SEM, THP-1) are cultured in appropriate media and conditions.[8]
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Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ASP1235 for a specified period (e.g., 72 hours).[8]
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Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
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Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ASP1235 in a mouse model of AML.
Methodology:
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Cell Implantation: An AML cell line, such as THP-1, is subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[3]
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6]
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Treatment: Mice are randomized into treatment and control groups. ASP1235 is administered intravenously at various doses (e.g., 1.5 and 3 mg/kg) on a specified schedule (e.g., once weekly). The control group receives a vehicle or a non-targeting ADC.[3][6]
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.[6]
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Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition.
Tubulin Polymerization Assay (General Protocol)
Objective: To directly measure the effect of AGL-0182-30 on tubulin polymerization in vitro.
Methodology:
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Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM) are required. A fluorescent reporter dye that binds to polymerized microtubules can be included for detection.[7][10]
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Reaction Setup: The reaction mixture, containing tubulin and GTP in the polymerization buffer, is prepared on ice. The test compound (AGL-0182-30) or a vehicle control is added to the mixture.[10]
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Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.[10]
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Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (turbidity at 340-350 nm) or fluorescence in a temperature-controlled plate reader.[7][10]
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Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The effect of AGL-0182-30 is quantified by comparing the polymerization in its presence to the vehicle control.
Conclusion
AGL-0182-30 is a potent microtubule-disrupting agent that, when delivered as the payload of the ADC ASP1235, induces cell cycle arrest and apoptosis in FLT3-expressing AML cells. While preclinical studies demonstrated promising anti-tumor activity, the clinical development of ASP1235 was halted due to a lack of efficacy in patients with relapsed or refractory AML. Nevertheless, the detailed understanding of the mechanism of action of AGL-0182-30 and the design of the ASP1235 ADC provide valuable insights for the development of future antibody-drug conjugates in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability, and pharmacokinetics of ASP1235 in relapsed or refractory acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Utility” of Highly Toxic Marine-Sourced Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Paper: Phase 1 Trial of Navitoclax/Venetoclax/Decitabine Combination in Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]
- 10. benchchem.com [benchchem.com]
